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molecular formula C14H11N B074681 3-Phenyl-1H-indole CAS No. 1504-16-1

3-Phenyl-1H-indole

Cat. No. B074681
M. Wt: 193.24 g/mol
InChI Key: XZNGTBLWFCRXKR-UHFFFAOYSA-N
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Patent
US09238026B2

Procedure details

A solution of phenylhydrazine (1 mL, 10.15 mmol) and phenylacetaldehyde (1.32 mL, 10.15 mmol) in acetic acid was refluxed for 6 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into a saturated aqueous solution of sodium carbonate (100 mL) at 0° C. After extraction with dichloromethane (2×30 mL), the organic layer was dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90/10) to afford the desired indole (1a) as a pale oil (940 mg, 4.86 mmol, 48%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1([CH2:15][CH:16]=O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C>[C:9]1([C:15]2[C:6]3[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=3)[NH:7][CH:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
1.32 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90/10)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.86 mmol
AMOUNT: MASS 940 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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